molecular formula C17H18Cl2O3S B2618320 4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2361729-56-6

4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2618320
CAS No.: 2361729-56-6
M. Wt: 373.29
InChI Key: UQQDLCSAEXJWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, two chlorine atoms, a methyl group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the sulfonation of 4,5-dichloro-2-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by the reaction with 4-tert-butylphenol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate exerts its effects depends on its chemical structure and the specific context of its use. In chemical reactions, the sulfonate group can act as a leaving group, facilitating various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylphenyl 4-chlorobenzene-1-sulfonate
  • 4-Tert-butylphenyl 2,5-dichlorobenzene-1-sulfonate
  • 4-Tert-butylphenyl 4,5-dibromo-2-methylbenzene-1-sulfonate

Uniqueness

4-Tert-butylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and sulfonate groups, along with the dichloro and methyl substitutions, makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-tert-butylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3S/c1-11-9-14(18)15(19)10-16(11)23(20,21)22-13-7-5-12(6-8-13)17(2,3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQDLCSAEXJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.